3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one
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Overview
Description
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one is a complex organic compound with a unique structure that includes both indole and quinolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with an indole derivative, which undergoes a series of transformations including alkylation, cyclization, and reduction to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
3,4,6,7,12,12b-Hexahydro-1H-indolo[2,3-a]quinolizin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of indole and quinolizine derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
1-Ethyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium: Another related compound with slight variations in its chemical structure.
Uniqueness
What sets 3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one apart is its specific arrangement of atoms and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
55854-97-2 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-4,14,16H,5-9H2 |
InChI Key |
NVDIWIVBXVVMIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC3=C(C2CC1=O)NC4=CC=CC=C34 |
Origin of Product |
United States |
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